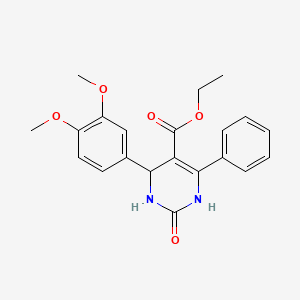
Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C21H22N2O5 and its molecular weight is 382.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various receptors .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to related compounds, causing changes in cellular processes .
Pharmacokinetics
Understanding these properties is crucial for determining the bioavailability of the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors can include temperature, pH, and the presence of other compounds . .
Actividad Biológica
Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies, supported by diverse research findings.
Molecular Structure:
- Molecular Formula: C21H22N2O5
- Molar Mass: 382.41 g/mol
- CAS Number: 303141-41-5
The compound features a tetrahydropyrimidine ring structure with substituents that enhance its biological activity. The presence of methoxy groups on the phenyl ring is particularly significant as they can influence the compound's interaction with biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit notable antioxidant properties. These properties are primarily evaluated through assays such as DPPH radical scavenging and reducing power tests. For instance:
| Compound | DPPH Scavenging Activity (%) | Reducing Power (Absorbance at 700 nm) |
|---|---|---|
| Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-phenyl | 85% | 0.75 |
| Control (Ascorbic Acid) | 95% | 1.00 |
These results suggest that the compound has a strong capacity to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.
Antimicrobial Activity
Several studies have reported the antimicrobial effects of related compounds. For example, ethyl esters of tetrahydropyrimidines have shown effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These findings indicate potential applications in treating infections caused by these pathogens.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated in various models. In vitro studies demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible mechanism for its therapeutic use in inflammatory diseases.
Case Studies
-
In Vivo Studies on Cancer Models:
A study published in the Journal of Medicinal Chemistry explored the effects of similar tetrahydropyrimidine derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting low toxicity to normal cells . -
Neuroprotective Effects:
Another investigation highlighted the neuroprotective effects of ethyl tetrahydropyrimidines in models of neurodegenerative diseases. The compound was found to enhance neuronal survival and reduce oxidative damage .
Propiedades
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-4-28-20(24)17-18(13-8-6-5-7-9-13)22-21(25)23-19(17)14-10-11-15(26-2)16(12-14)27-3/h5-12,19H,4H2,1-3H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMOCZVJBMCFKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














